molecular formula C4H14Cl2N2O B1424509 3,4-Diaminobutan-2-ol dihydrochloride CAS No. 1333671-42-3

3,4-Diaminobutan-2-ol dihydrochloride

Cat. No.: B1424509
CAS No.: 1333671-42-3
M. Wt: 177.07 g/mol
InChI Key: FUGRCWFDGPXTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminobutan-2-ol dihydrochloride involves the reaction of 3,4-diaminobutan-2-ol with hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Diaminobutan-2-ol dihydrochloride can undergo oxidation reactions, where it may be converted into corresponding oxides or other oxidized derivatives.

    Reduction: The compound can also participate in reduction reactions, leading to the formation of reduced products.

    Substitution: It can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

3,4-Diaminobutan-2-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Diaminobutan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    3,4-Diaminobutan-2-ol: The base compound without the dihydrochloride salt.

    2,3-Diaminobutan-1-ol: A structural isomer with different functional group positions.

    4-Aminobutan-2-ol: A related compound with one amino group.

Uniqueness: 3,4-Diaminobutan-2-ol dihydrochloride is unique due to its specific functional groups and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .

Properties

IUPAC Name

3,4-diaminobutan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O.2ClH/c1-3(7)4(6)2-5;;/h3-4,7H,2,5-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGRCWFDGPXTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Diaminobutan-2-ol dihydrochloride
Reactant of Route 2
3,4-Diaminobutan-2-ol dihydrochloride
Reactant of Route 3
3,4-Diaminobutan-2-ol dihydrochloride
Reactant of Route 4
3,4-Diaminobutan-2-ol dihydrochloride
Reactant of Route 5
3,4-Diaminobutan-2-ol dihydrochloride
Reactant of Route 6
3,4-Diaminobutan-2-ol dihydrochloride

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